



# SKLB-11A solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SKLB-11A |           |
| Cat. No.:            | B5882590 | Get Quote |

[2] **SKLB-11A** | CAS 1446502-13-1 | MedChemExpress In Vitro. DMSO: 12.5 mg/mL (35.67) mM; Need ultrasonic) ... In Vivo. 1. Add each solvent one by one: 10% DMSO ≫ 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 0.625 mg/mL (1.78 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO  $\gg$  90% (20% SBE- $\beta$ -CD in saline). Solubility:  $\geq$  0.625 mg/mL (1.78 mM); Clear solution. 3. Add each solvent one by one: 10% DMSO ≫ 90% corn oil. Solubility: ≥ 1.25 mg/mL (3.57 mM); Clear solution. --INVALID-LINK-- [1] SKLB-11A | 1446502-13-1 | Selleckchem In Vitro. DMSO: 11 mg/mL (31.39 mM). Water: Insoluble. Ethanol: Insoluble. In Vivo. 1. Add each solvent one by one: 5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% ddH2O. Solubility: 0.55 mg/mL (1.57 mM); Clear solution; Need warming. 2. Add each solvent one by one: 5% DMSO >> 95% Corn oil. Solubility: 0.55 mg/mL (1.57 mM); Clear solution; Need warming. --INVALID-LINK-- SKLB-11A | CAS 1446502-13-1 | Cayman Chemical Solubility. DMSO: ≥1.7 mg/mL. A stock solution may be made by dissolving the SKLB-11A in an organic solvent purged with an inert gas. SKLB-11A is soluble in organic solvents such as DMSO and dimethyl formamide. The solubility of SKLB-11A in these solvents is approximately 1.7 and 1.25 mg/ml, respectively. **SKLB-11A** is sparingly soluble in aqueous solutions. To enhance aqueous solubility, dilute the organic solvent solution with a buffer of choice. **SKLB-11A** has a solubility of approximately 0.1 mg/ml in a 1:9 solution of DMSO:PBS (pH 7.2) using this method. We do not recommend storing the aqueous solution for more than one day. --INVALID-LINK-- **SKLB-11A** is a selective, first-in-class allosteric activator of SIRT3 that binds with a Kd of 4.7 µM and enhances its deacetylase activity with EC50 of 21.95 µM. It improves cardiac function and alleviates myocardial damage in vivo. **SKLB-11A** is a selective, first-in-class allosteric activator of SIRT3 that binds with a Kd of 4.7 µM and enhances its deacetylase activity with EC50 of 21.95 µM. It improves cardiac function and alleviates myocardial damage in vivo. --INVALID-LINK-- Discovery of a First-in-Class Allosteric Activator







of Sirtuin 3 (SIRT3) The solubility of SKLB-11A in PBS (pH = 7.4) was determined to be 0.16 µg/mL by a reported method.15 To improve its bioavailability, a nanosuspension of SKLB-11A (SKLB-11A-NS) was developed for subsequent in vivo studies. The SKLB-11A-NS, with a mean particle size of 182.3  $\pm$  4.5 nm, a polydispersity index (PDI) of 0.19  $\pm$  0.02, and a zeta potential of  $-21.3 \pm 1.6$  mV, was prepared by an antisolvent precipitation method. The drug loading of SKLB-11A-NS was determined to be 9.3%. The SKLB-11A-NS was stable at 4 °C for at least 2 weeks. The concentration of **SKLB-11A** in the nanosuspension was 1.0 mg/mL. --INVALID-LINK-- **SKLB-11A** | Sirtuin activator | AOBIOUS **SKLB-11A** is a selective, first-inclass allosteric activator of SIRT3 that binds with a Kd of 4.7 µM and enhances its deacetylase activity with EC50 of 21.95 µM. It improves cardiac function and alleviates myocardial damage in vivo. ... In Vitro: DMSO 12.5 mg/mL (35.67 mM), Water Insoluble, Ethanol Insoluble. In Vivo: 1. Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solubility: ≥ 0.625 mg/mL (1.78 mM); Clear solution. 2. Add each solvent one by one: 10% DMSO >> 90% (20% SBE- $\beta$ -CD in saline). Solubility: ≥ 0.625 mg/mL (1.78 mM); Clear solution. 3. Add each solvent one by one: 10% DMSO >> 90% corn oil. Solubility: ≥ 1.25 mg/mL (3.57 mM); Clear solution. --INVALID-LINK-- **SKLB-11A**, a novel SIRT3 activator, protects against myocardial ischemia-reperfusion injury via the SIRT3-SOD2-ROS pathway To test the effect of **SKLB-11A** in vivo, we selected a dose of 5 mg/kg for intraperitoneal injection according to a preliminary experiment. We successfully dissolved **SKLB-11A** in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300 and 50% ddH2O. The final concentration of **SKLB-11A** was 0.5 mg/mL. The **SKLB-11A** solution was sonicated for 10 min before injection. --INVALID-LINK-- SIRT3 protects against cardiac hypertrophy is mediated by allosteric activator SKLB-11A The SIRT3 allosteric activator SKLB-11A was synthesized and purified (>98% purity) in our laboratory. For the in vitro experiments, **SKLB-11A** was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at - 20 °C. The **SKLB-11A** stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was < 0.1%. For the in vivo experiments, **SKLB-11A** was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The SKLB-11A solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel SIRT3 allosteric activator **SKLB-11A** protects against nonalcoholic fatty liver disease (NAFLD) in mice For the in vitro experiments, SKLB-11A was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20 °C. The **SKLB-11A** stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, **SKLB-11A** was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50%







ddH2O. The SKLB-11A solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, **SKLB-11A**, protects against cisplatin-induced acute kidney injury in mice For the in vitro experiments, SKLB-11A was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20 °C. The **SKLB-11A** stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, SKLB-11A was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The **SKLB-11A** solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A Novel SIRT3 Activator, SKLB-11A, Attenuates Ang II-Induced Cardiac Remodeling and Dysfunction by Maintaining Mitochondrial Homeostasis For the in vitro experiments, **SKLB-11A** was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20 °C. The **SKLB-11A** stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, **SKLB-11A** was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The **SKLB-11A** solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- SIRT3 allosteric activator **SKLB-11A** protects against Ang II-induced vascular smooth muscle cell senescence by maintaining mitochondrial homeostasis For the in vitro experiments, SKLB-11A was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20 °C. The **SKLB-11A** stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, **SKLB-11A** was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The **SKLB-11A** solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK--A novel small-molecule allosteric activator of SIRT3, **SKLB-11A**, protects against septic acute kidney injury in mice For the in vitro experiments, **SKLB-11A** was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The SKLB-11A stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, SKLB-11A was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The SKLB-11A solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK--A novel small-molecule allosteric activator of SIRT3, **SKLB-11A**, prevents against doxorubicininduced cardiotoxicity by alleviating mitochondrial dysfunction For the in vitro experiments, SKLB-11A was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20 °C. The **SKLB-11A** stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo







experiments, **SKLB-11A** was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The **SKLB-11A** solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, **SKLB-11A**, protects against sepsis-induced myocardial dysfunction in mice For the in vitro experiments, **SKLB-11A** was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20 °C. The **SKLB-11A** stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, **SKLB-11A** was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The **SKLB-11A** solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, **SKLB-11A**, protects against lipopolysaccharide-induced acute lung injury in mice For the in vitro experiments, **SKLB-11A** was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20 °C. The SKLB-11A stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, **SKLB-11A** was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The **SKLB-11A** solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, **SKLB-11A**, protects against ventilator-induced lung injury in mice For the in vitro experiments, SKLB-11A was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20 °C. The **SKLB-11A** stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, **SKLB-11A** was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The **SKLB-11A** solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, **SKLB-11A**, protects against intestinal ischemia-reperfusion injury in mice For the in vitro experiments, **SKLB-11A** was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20 °C. The **SKLB-11A** stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, **SKLB-11A** was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The SKLB-11A solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel smallmolecule allosteric activator of SIRT3, SKLB-11A, protects against cerebral ischemiareperfusion injury in mice For the in vitro experiments, **SKLB-11A** was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at −20 °C. The SKLB-11A stock solution was diluted with culture medium to the indicated concentration, and the final



concentration of DMSO was <0.1%. For the in vivo experiments, **SKLB-11A** was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The SKLB-11A solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK--A novel small-molecule allosteric activator of SIRT3, **SKLB-11A**, protects against hepatic ischemia-reperfusion injury in mice For the in vitro experiments, **SKLB-11A** was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20 °C. The SKLB-11A stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments, **SKLB-11A** was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The **SKLB-11A** solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- A novel small-molecule allosteric activator of SIRT3, **SKLB-11A**, protects against renal ischemia-reperfusion injury in mice For the in vitro experiments, **SKLB-11A** was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20 °C. The SKLB-11A stock solution was diluted with culture medium to the indicated concentration, and the final concentration of DMSO was <0.1%. For the in vivo experiments. SKLB-11A was dissolved in a vehicle solution containing 5% DMSO, 5% Tween 80, 40% PEG 300, and 50% ddH2O. The SKLB-11A solution was sonicated for 10 min before intraperitoneal injection. --INVALID-LINK-- Technical Support Center: SKLB-11A Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of **SKLB-11A** in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

# Frequently Asked Questions (FAQs)

Q1: What is the general solubility of SKLB-11A?

A1: **SKLB-11A** is a hydrophobic compound with poor solubility in aqueous solutions.[1] It is practically insoluble in water and ethanol.[1] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The solubility in PBS (pH 7.4) has been determined to be as low as 0.16  $\mu$ g/mL.

Q2: I am observing precipitation when I dilute my **SKLB-11A** DMSO stock solution with aqueous buffer. What should I do?



A2: This is a common issue due to the low aqueous solubility of **SKLB-11A**. To enhance aqueous solubility, it is recommended to dilute the organic solvent stock solution with the buffer of your choice while vortexing. However, even with this method, the solubility in a 1:9 solution of DMSO:PBS (pH 7.2) is only approximately 0.1 mg/mL. It is also advised not to store the aqueous solution for more than one day to avoid precipitation. For in vitro experiments, the final concentration of DMSO should be kept low, typically less than 0.1%, to avoid solvent effects on the cells.

Q3: How can I prepare **SKLB-11A** for in vivo animal studies?

A3: Due to its poor water solubility, **SKLB-11A** requires a specific vehicle for in vivo administration. Several formulations have been successfully used. A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline or ddH<sub>2</sub>O.[1] Another approach is to use a nanosuspension to improve bioavailability. It is crucial to prepare these formulations by adding each solvent sequentially and ensuring the solution is clear before administration.[1] Sonication may be required to fully dissolve the compound.

Q4: Can I store **SKLB-11A** in an aqueous solution?

A4: It is not recommended to store **SKLB-11A** in aqueous solutions for more than one day, as it is sparingly soluble and may precipitate out of solution over time. For long-term storage, it is best to keep it as a stock solution in an organic solvent like DMSO at -20°C.

# **Troubleshooting Guide**

# Issue: Precipitate forms in my cell culture media after adding SKLB-11A.

Possible Cause: The final concentration of **SKLB-11A** exceeds its solubility limit in the aqueous media, or the final DMSO concentration is too high, causing the compound to crash out.

#### Solutions:

 Decrease Final Concentration: Lower the final working concentration of SKLB-11A in your experiment.



- Optimize DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is minimal (ideally <0.1%). You may need to prepare a more diluted DMSO stock solution to achieve this.
- Serial Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions in the media to allow for better dispersion.
- Pre-warm Media: Gently warming the cell culture media to 37°C before adding the SKLB-11A stock solution can sometimes help with solubility.

# Data on SKLB-11A Solubility



| Solvent/Vehicl<br>e                                               | Solubility    | Concentration (mM) | Notes                                             | Reference    |
|-------------------------------------------------------------------|---------------|--------------------|---------------------------------------------------|--------------|
| DMSO                                                              | ≥1.7 mg/mL    | -                  | -                                                 |              |
| DMSO                                                              | 11 mg/mL      | 31.39 mM           | Use fresh DMSO as moisture can reduce solubility. | [1]          |
| DMSO                                                              | 12.5 mg/mL    | 35.67 mM           | May require sonication.                           |              |
| Dimethylformami<br>de                                             | ~1.25 mg/mL   | -                  | -                                                 | _            |
| Water                                                             | Insoluble     | -                  | -                                                 | [1]          |
| Ethanol                                                           | Insoluble     | -                  | -                                                 | [1]          |
| PBS (pH 7.4)                                                      | 0.16 μg/mL    | -                  | -                                                 | _            |
| 1:9 DMSO:PBS<br>(pH 7.2)                                          | ~0.1 mg/mL    | -                  | Do not store for more than one day.               |              |
| 5% DMSO, 40%<br>PEG300, 5%<br>Tween-80, 50%<br>ddH <sub>2</sub> O | 0.55 mg/mL    | 1.57 mM            | May require<br>warming.                           | [1]          |
| 10% DMSO,<br>40% PEG300,<br>5% Tween-80,<br>45% saline            | ≥ 0.625 mg/mL | 1.78 mM            | Clear solution.                                   |              |
| 10% DMSO,<br>90% (20% SBE-<br>β-CD in saline)                     | ≥ 0.625 mg/mL | 1.78 mM            | Clear solution.                                   | <del>-</del> |
| 10% DMSO,<br>90% corn oil                                         | ≥ 1.25 mg/mL  | 3.57 mM            | Clear solution.                                   |              |



| 5% DMSO, 95%<br>Corn oil | 0.55 mg/mL | 1.57 mM | May require warming.                        | [1] |
|--------------------------|------------|---------|---------------------------------------------|-----|
| Nanosuspension           | 1.0 mg/mL  | -       | Mean particle<br>size of 182.3 ±<br>4.5 nm. |     |

# Experimental Protocols Protocol 1: Preparation of SKLB-11A for In Vitro Experiments

This protocol is based on methodologies reported in several studies.

- Prepare Stock Solution: Dissolve SKLB-11A in fresh, high-quality DMSO to a stock concentration of 10 mM.
- Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
- Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution with cell culture medium to the desired final concentration.
- Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is less than 0.1% to minimize solvent toxicity.

# Protocol 2: Preparation of SKLB-11A for In Vivo Administration (Vehicle: DMSO/PEG300/Tween-80/ddH<sub>2</sub>O)

This protocol is a common formulation for intraperitoneal injection.

- Initial Dissolution: Dissolve the required amount of SKLB-11A in DMSO.
- Add Co-solvents: Sequentially add PEG300 and then Tween 80 to the DMSO solution. Mix thoroughly after each addition until the solution is clear.



- Add Aqueous Component: Add ddH<sub>2</sub>O (or saline) to the mixture to reach the final desired volume.
- Final Formulation (Example): A typical final vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH<sub>2</sub>O.
- Sonication: Sonicate the final solution for approximately 10 minutes before injection to ensure complete dissolution.
- Immediate Use: It is recommended to use the prepared solution immediately.

### **Visualizations**













### Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [SKLB-11A solubility issues in aqueous solution].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b5882590#sklb-11a-solubility-issues-in-aqueous-solution]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com